molecular formula C15H18N4O2 B2657003 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 2034346-29-5

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No.: B2657003
CAS No.: 2034346-29-5
M. Wt: 286.335
InChI Key: APTRYOPSIXCJEZ-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole ring, a privileged scaffold in pharmaceutical development known for its stability, hydrogen-bonding capability, and ability to mimic amide bonds, making it highly valuable for creating target-oriented bioactive molecules . The integration of the 1,2,3-triazole moiety with a pyrrolidine ring and an aryl ketone creates a multifunctional structure with significant potential in various research areas. Research Applications: • Medicinal Chemistry & Drug Discovery: The 1,2,3-triazole core is a key pharmacophore in numerous bioactive compounds. Its incorporation into novel hybrids is a established strategy for developing potential therapeutics with diverse activities, including anticancer, antimicrobial, and anti-inflammatory agents . The specific structure of this compound, which combines a heterocyclic system with a diaryl ketone-like motif, is analogous to frameworks found in tubulin polymerization inhibitors, suggesting potential application in antiproliferative research . • Chemical Biology & Bioconjugation: The robust nature of the 1,2,3-triazole ring, often installed via "click chemistry," makes it an ideal linker for bioconjugation, chemical probe development, and proteomics research . Structural Features: The molecule is characterized by a pyrrolidine-triazole hybrid core, which may influence its conformational properties and interaction with biological targets. The 3-methoxyphenyl group attached to the ethanone function is a common structural element in many pharmacologically active compounds, contributing to target binding through hydrophobic and electronic interactions . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(9-14)10-15(20)18-8-5-13(11-18)19-16-6-7-17-19/h2-4,6-7,9,13H,5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRYOPSIXCJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling of the Triazole and Pyrrolidine Rings: This step might involve the use of a coupling reagent such as EDCI or DCC.

    Introduction of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Structural Characteristics

The compound consists of three main components:

  • Triazole Ring : Known for stability and ability to form hydrogen bonds.
  • Pyrrolidine Moiety : Provides structural rigidity and influences pharmacokinetics.
  • Methoxyphenyl Group : Enhances electronic properties contributing to biological activity.

Molecular Formula

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 286.33 g/mol

Chemistry

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

  • Huisgen Cycloaddition : A method for synthesizing triazole derivatives.
  • Coupling Reactions : Used to attach different functional groups.

Biology

The compound has been studied for its interactions with biological macromolecules. It exhibits potential as:

  • Enzyme Inhibitor : May inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulator : Can act on various receptors influencing cellular signaling.

Medicine

Research indicates that this compound possesses significant pharmacological properties:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Anticancer Properties : Demonstrated efficacy against several cancer cell lines.

Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits potent antimicrobial activity. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines:

Cell LineIC50 (µg/mL)
MDA-MB231 (Breast)25
HCT116 (Colon)30
Mia-PaCa2 (Pancreatic)28

These findings suggest that the incorporation of both triazole and methoxyphenyl moieties enhances cytotoxic effects against cancer cells.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study on Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against clinical isolates. The results indicated varying MIC values ranging from 8 to 32 µg/mL for different bacterial strains, highlighting its potential as a therapeutic agent against infections.

Anticancer Screening

In a screening assay involving multiple cancer cell lines, the compound significantly inhibited tumor growth in a dose-dependent manner. Notable effects were observed at concentrations exceeding 20 µM, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, molecular data, and biological activities of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Properties Reference
Target Compound C₁₆H₁₈N₄O₂ 298.35 3-Methoxyphenyl, triazol-2-yl-pyrrolidine Antifungal (hypothesized)
2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cag) C₁₆H₁₈N₄O₂ 298.35 3-Methoxyphenyl, triazol-1-yl-ethanone High synthetic yield (93%); no explicit activity reported
1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one (9h) C₁₀H₇Cl₂N₃O 256.09 2,4-Dichlorophenyl, triazol-2-yl-ethanone Antifungal (CYP51 binding)
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one C₁₄H₁₄F₃N₃O 297.28 Trifluoromethyl benzimidazole, pyrrolidine Unknown (structural analog)
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone C₇H₇F₃N₂O 192.14 Trifluoroethyl-pyrazole Not reported (lipophilicity modifier)

Key Observations

Triazole Positioning: The target compound’s triazole is attached to the pyrrolidine ring, unlike 2cag (), where the triazole is directly linked to the ethanone. This structural difference may influence binding modes; pyrrolidine-linked triazoles could enhance conformational flexibility for target engagement . In 9h (), the triazole is N-2 alkylated, a feature critical for CYP51 inhibition in antifungal agents. The target compound’s triazole orientation may similarly optimize enzyme interactions .

Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic resistance, but their absence in the target compound suggests a balance between hydrophobicity and polarity for bioavailability .

Synthetic Yields :

  • High yields (87–96%) for triazoloamide derivatives in indicate efficient synthetic routes, likely via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). The target compound may follow similar protocols .

Spectroscopic Data: IR stretches near 1700 cm⁻¹ (C=O) and 1598 cm⁻¹ (C=N) () are consistent across ethanone derivatives. The target compound’s spectral data would align with these benchmarks .

Biological Activity :

  • While explicit data for the target compound is lacking, structural analogs like 9h () show antifungal activity via CYP51 binding. The 3-methoxyphenyl group may enhance selectivity over mammalian enzymes .

Research Findings and Implications

  • Antifungal Potential: The target compound’s triazole-pyrrolidine core aligns with known CYP51 inhibitors, suggesting utility against azole-resistant fungi. Comparative studies with 9h are warranted .
  • SAR Insights: Moving the triazole from the ethanone (as in 2cag) to the pyrrolidine ring (target compound) could modulate steric effects and hydrogen-bonding capacity, impacting target affinity .
  • Synthetic Scalability : ’s high-yield routes support scalable production, though crystallization studies (e.g., via SHELX software, ) may be needed for purity optimization .

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a triazole ring, a pyrrolidine ring, and a methoxyphenyl group. This unique combination of structural motifs is often associated with diverse biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
  • Coupling with Methoxyphenyl Group : The final step involves coupling the triazole and pyrrolidine components with the methoxyphenyl group through substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the methoxyphenyl group may enhance these activities by increasing lipophilicity, which aids in membrane penetration .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways. For example, molecular docking studies suggest that such compounds may bind effectively to proteins like thymidylate synthase and HDAC, crucial for cancer cell survival .

The mechanism of action typically involves:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for tumor growth.
  • Receptor Interaction : They can modulate receptor activity affecting cellular signaling pathways.

Research indicates that the interaction of triazole derivatives with biological macromolecules can lead to significant therapeutic effects .

Study 1: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced antibacterial efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a candidate for further development in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntimicrobialE. coli10
Compound BAnticancerMCF-715
Compound CAntifungalCandida albicans8

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